4-Amino-2,6-dichloro-3-methylphenol

Beschreibung

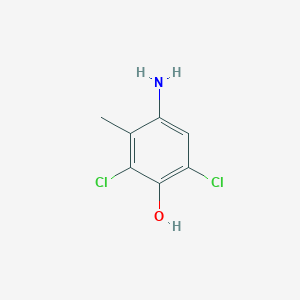

4-Amino-2,6-dichloro-3-methylphenol (CAS: Not explicitly provided in evidence; structurally inferred) is a halogenated phenolic compound featuring an amino group at position 4, chlorine atoms at positions 2 and 6, and a methyl group at position 3. This unique substitution pattern distinguishes it from simpler dichlorophenols and confers distinct physicochemical and biological properties.

Eigenschaften

Molekularformel |

C7H7Cl2NO |

|---|---|

Molekulargewicht |

192.04 g/mol |

IUPAC-Name |

4-amino-2,6-dichloro-3-methylphenol |

InChI |

InChI=1S/C7H7Cl2NO/c1-3-5(10)2-4(8)7(11)6(3)9/h2,11H,10H2,1H3 |

InChI-Schlüssel |

UKDFVSCRHPFVOI-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C(=C(C=C1N)Cl)O)Cl |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Substituent Variations: Halogens and Alkyl Chains

The compound’s activity is heavily influenced by halogen type, substituent positions, and additional functional groups. Key comparisons include:

Table 1: Substituent Effects on Reactivity and Bioactivity

| Compound Name | Structural Features | Key Properties | Reference |

|---|---|---|---|

| 4-Amino-2,6-dichlorophenol | Cl at 2,6; NH₂ at 4 | Antimicrobial activity (e.g., against bacteria) | |

| 4-(1-Amino-3-methylbutyl)-2,6-dichlorophenol | Cl at 2,6; branched alkyl-amino chain | Anti-inflammatory, antibacterial properties | |

| 4-(1-Amino-3-methylbutyl)-2,6-dibromophenol | Br replaces Cl at 2,6 | Altered reactivity; potential for enhanced lipid solubility | |

| (2,6-Dichloro-3-methylphenyl)methanol | Cl at 2,6; CH₃ at 3; hydroxyl group | Enhanced antimicrobial activity due to methyl group | |

| 4-Amino-2,6-dichlorophenol hydrochloride | NH₂·HCl at 4; Cl at 2,6 | Improved water solubility; nephrotoxic effects |

Key Observations :

- Halogen Substitution : Brominated analogs (e.g., 2,6-dibromo derivatives) may exhibit different reactivity and pharmacokinetics compared to chlorinated counterparts due to bromine’s larger atomic radius and electronegativity .

- Methyl Group Impact: The 3-methyl group in the target compound likely enhances steric effects, solubility, and target binding compared to non-methylated analogs (e.g., 4-Amino-2,6-dichlorophenol) .

Key Observations :

- Antimicrobial vs. Antitumor: Fluorinated analogs (e.g., 2-Amino-4,6-difluorophenol HCl) shift activity toward antitumor applications, whereas chlorinated derivatives prioritize antimicrobial effects .

- Amino Group Role: The amino group at position 4 in 4-Amino-2,6-dichloro-3-methylphenol may facilitate hydrogen bonding with biological targets, enhancing selectivity .

Physicochemical Properties

Table 3: Comparative Physicochemical Data

Key Observations :

- Hydrochloride Salts: Enhanced water solubility (e.g., 4-Amino-2,6-dichlorophenol hydrochloride) makes these derivatives more suitable for pharmacological formulations .

- Stability Challenges : Fluorinated and iodinated analogs may exhibit reduced stability under standard laboratory conditions .

Unique Advantages of this compound

- Steric and Electronic Effects: The 3-methyl group likely improves metabolic stability and membrane permeability compared to non-methylated analogs .

- Dual Functionality: Combines the electron-withdrawing effects of chlorine (enhancing acidity of the phenolic OH) with the electron-donating amino group, enabling diverse reactivity in synthesis and drug design .

Q & A

Q. What are the recommended methodologies for synthesizing 4-amino-2,6-dichloro-3-methylphenol?

Answer: Synthesis typically involves halogenation and amination of phenolic precursors. For example:

- Halogenation: Chlorination of 3-methylphenol using chlorine gas or sulfuryl chloride under controlled conditions to introduce chlorine at the 2- and 6-positions.

- Amination: Subsequent nitration and reduction (e.g., catalytic hydrogenation) to introduce the amino group at the 4-position.

Key parameters include temperature control (20–50°C) and inert atmospheres to prevent oxidation. Purity is verified via HPLC or GC-MS, with intermediates characterized by NMR and IR spectroscopy .

Q. How should researchers handle and store this compound to ensure safety and stability?

Answer:

- Handling: Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid skin contact due to its corrosive nature (Category 1A skin corrosion) and inhalation of dust .

- Storage: Keep in a sealed, non-reactive container (e.g., glass or HDPE) under inert gas (N₂/Ar) at 2–8°C. Avoid exposure to moisture, oxidizing agents, or metals (e.g., iron, copper) to prevent decomposition .

- Disposal: Treat as hazardous waste; incinerate via licensed facilities to avoid environmental release .

Q. What analytical techniques are critical for characterizing this compound?

Answer:

- Structural Confirmation:

- NMR (¹H/¹³C): Peaks at δ 6.8–7.2 ppm (aromatic protons) and δ 2.3 ppm (methyl group) .

- Mass Spectrometry (HRMS): Molecular ion [M+H]⁺ at m/z 178.01 (C₆H₅Cl₂NO) .

- Purity Assessment:

Advanced Research Questions

Q. How does this compound induce nephrotoxicity, and what experimental models are used to study this?

Answer:

- Mechanism: The compound generates reactive oxygen species (ROS) in renal proximal tubules, disrupting mitochondrial function and activating apoptosis pathways (e.g., caspase-3) .

- Models:

- In vitro: Cultured human renal proximal tubular cells (HK-2) exposed to ≥0.05 mM ADCP show dose-dependent cytotoxicity (MTT assay) .

- In vivo: Fischer 344 rats administered 50 mg/kg/day exhibit elevated serum creatinine and histopathological tubular necrosis .

- Mitigation: Co-treatment with antioxidants (e.g., N-acetylcysteine) reduces ROS-mediated damage .

Q. What experimental strategies resolve contradictions in reported stability data for this compound?

Answer: Contradictions in stability (e.g., decomposition rates under light vs. dark conditions) can be addressed by:

- Controlled Stability Studies:

- Environmental Factors:

- Test humidity (30–80% RH) and pH (4–9) impacts using accelerated stability chambers.

- Correlate results with computational predictions (e.g., DFT calculations of bond dissociation energies) .

Q. How can researchers optimize synthetic routes to minimize byproducts like 3,5-dichloro-4-hydroxyaniline?

Answer: Byproduct formation during amination can be reduced via:

Q. What computational methods predict the environmental fate of this compound?

Answer:

- QSAR Models: Estimate biodegradation (e.g., BIOWIN) and ecotoxicity (ECOSAR) using fragment-based descriptors .

- Molecular Dynamics (MD): Simulate interactions with soil organic matter to predict adsorption coefficients (Kₒc).

- Aquatic Toxicity Prediction:

- Daphnia magna LC₅₀: Predicted 8.2 mg/L (95% CI: 6.5–10.3) using EPI Suite .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.